3A,7a-dihydro-1H-indol-3-yl acetate
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Overview
Description
3A,7a-dihydro-1H-indol-3-yl acetate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3A,7a-dihydro-1H-indol-3-yl acetate can be achieved through several methods. One common approach involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole ring . The resulting indole derivative can then be acetylated to produce this compound.
Industrial Production Methods
Industrial production methods for indole derivatives often involve large-scale Fischer indole synthesis, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3A,7a-dihydro-1H-indol-3-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-3-carboxylic acids.
Reduction: Reduction reactions can convert the compound into different indoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the indole ring
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Halogens, sulfonyl chlorides
Major Products
The major products formed from these reactions include indole-3-carboxylic acids, indoline derivatives, and substituted indoles with various functional groups .
Scientific Research Applications
3A,7a-dihydro-1H-indol-3-yl acetate has diverse scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its role in cell signaling and as a potential therapeutic agent.
Medicine: Investigated for its antiviral, anticancer, and antimicrobial properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 3A,7a-dihydro-1H-indol-3-yl acetate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and influencing cellular processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables, studied for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used in rooting agents .
Uniqueness
3A,7a-dihydro-1H-indol-3-yl acetate is unique due to its specific structural features and biological activities. Its ability to undergo various chemical reactions and its diverse applications in scientific research make it a valuable compound in the field of chemistry and biology .
Properties
Molecular Formula |
C10H11NO2 |
---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
3a,7a-dihydro-1H-indol-3-yl acetate |
InChI |
InChI=1S/C10H11NO2/c1-7(12)13-10-6-11-9-5-3-2-4-8(9)10/h2-6,8-9,11H,1H3 |
InChI Key |
DICBQEWGBMWJME-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CNC2C1C=CC=C2 |
Origin of Product |
United States |
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